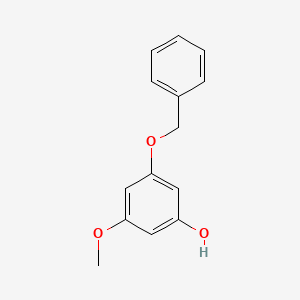

3-(Benzyloxy)-5-methoxyphenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-5-phenylmethoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-16-13-7-12(15)8-14(9-13)17-10-11-5-3-2-4-6-11/h2-9,15H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSMXTDAGOOVQNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50544404 | |

| Record name | 3-(Benzyloxy)-5-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50544404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105381-42-8 | |

| Record name | 3-(Benzyloxy)-5-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50544404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Routes for 3 Benzyloxy 5 Methoxyphenol

Established Synthetic Pathways

The traditional synthesis of 3-(Benzyloxy)-5-methoxyphenol often relies on well-understood organic reactions, primarily involving the strategic modification of phenolic precursors.

O-Alkylation Strategies Utilizing Phenolic Precursors

A primary and facile method for synthesizing this compound is through the O-alkylation of a suitable phenolic precursor, most commonly 5-methoxyresorcinol (B161736) (also known as 3,5-dihydroxyanisole). tandfonline.comsigmaaldrich.com This strategy is a direct application of the Williamson ether synthesis, a robust and widely used method for forming ethers. organic-chemistry.org

The reaction involves the deprotonation of one of the hydroxyl groups of 5-methoxyresorcinol to form a phenoxide ion, which then acts as a nucleophile. This is typically achieved using a base. The subsequent reaction of this phenoxide with a benzyl (B1604629) halide, such as benzyl bromide, results in the formation of the desired benzyl ether. tandfonline.comorganic-chemistry.org The selectivity of the reaction, specifically the mono-benzylation, is a critical aspect.

A common procedure involves dissolving 5-methoxyresorcinol in a suitable solvent, such as acetone (B3395972) or ethanol (B145695), and treating it with a base like potassium carbonate (K2CO3). rsc.org The base facilitates the deprotonation of the more acidic phenolic hydroxyl group. Following this, benzyl bromide is added to the reaction mixture, which is then typically heated to reflux to drive the reaction to completion. tandfonline.comrsc.org The use of a catalyst, such as potassium iodide (KI), can also be employed to enhance the reaction rate. rsc.org

The general reaction scheme can be depicted as follows:

5-methoxyresorcinol + Benzyl bromide → this compound

The yield of this reaction can be quite high, with some procedures reporting yields of up to 90%. ccspublishing.org.cn The purification of the final product is typically achieved through techniques like column chromatography. researchgate.net

It is worth noting that the choice of base and reaction conditions can influence the outcome. While potassium carbonate is common, other bases like sodium hydride (NaH) can also be used for deprotonation. organic-chemistry.org The selection of a milder base, such as silver oxide (Ag2O), can be advantageous when dealing with substrates that are sensitive to stronger basic conditions or when greater selectivity is required. organic-chemistry.org

Multi-Step Approaches from Structurally Related Compounds

One such multi-step synthesis starts from 3-hydroxybenzaldehyde (B18108). researchgate.net The process involves the following key transformations:

Protection of the phenolic hydroxyl group: The hydroxyl group of 3-hydroxybenzaldehyde is first protected, for example, as a benzyl ether. This prevents it from interfering with subsequent reactions.

Modification of the aldehyde group: The aldehyde functional group can then be converted to other functionalities. For instance, it can be reduced to an alcohol or reacted with a Grignard reagent to introduce an alkyl group. researchgate.net

Introduction of the methoxy (B1213986) group: A methoxy group can be introduced onto the aromatic ring through various methods, such as nucleophilic aromatic substitution or by starting with a precursor that already contains a methoxy group at the desired position.

Deprotection: Finally, the protecting group on the phenolic hydroxyl is removed to yield the final product.

Another example involves the use of compounds like 3,5-dimethoxyphenol. rsc.org In this case, a selective demethylation would be required to expose a free hydroxyl group, followed by benzylation of that group.

These multi-step syntheses often require careful planning of the reaction sequence to ensure the correct regiochemistry and to avoid unwanted side reactions. lumenlearning.com The choice of protecting groups is also crucial and must be compatible with the reaction conditions of the subsequent steps. unifi.it

Advanced Synthetic Techniques

To improve efficiency, yield, and environmental friendliness, advanced synthetic techniques have been applied to the synthesis of aryl ethers like this compound. Phase Transfer Catalysis is a notable example.

Phase Transfer Catalysis (PTC) in Aryl Ether Synthesis

Phase Transfer Catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. crdeepjournal.orgwisdomlib.org This method is particularly well-suited for O-alkylation reactions, as it allows the use of inexpensive inorganic bases and avoids the need for anhydrous solvents.

In the context of synthesizing this compound, PTC facilitates the transfer of the phenoxide anion (generated in the aqueous phase) to the organic phase where the benzyl halide is dissolved. ddugu.ac.in This is accomplished by a phase-transfer catalyst, which is typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt. ddugu.ac.in

The general principle involves the catalyst forming an ion pair with the phenoxide anion, which is then soluble in the organic phase. wisdomlib.org This ion pair can then react with the benzyl halide to form the desired ether. The catalyst is then regenerated and can continue to shuttle anions between the phases. wisdomlib.org

Liquid–Liquid–Liquid (L-L-L) PTC Systems

A more advanced form of PTC is the Liquid-Liquid-Liquid (L-L-L) system. acs.org This technique can offer even higher reaction rates and selectivities compared to traditional liquid-liquid PTC. acs.org In an L-L-L PTC system, a third liquid phase, often the catalyst itself in a molten state or a concentrated solution, forms between the aqueous and organic phases. This third phase can act as a reservoir for the active catalyst and can significantly enhance the rate of the reaction.

While specific applications of L-L-L PTC to the synthesis of this compound are not extensively documented in readily available literature, the principles of this technique are applicable to similar aryl ether syntheses. The etherification of p-chloronitrobenzene, for example, has been shown to be significantly enhanced using an L-L-L PTC system. acs.org

Kinetic and Mechanistic Investigations of PTC Conditions

The efficiency of a PTC reaction is influenced by several factors, including the choice of catalyst, solvent, base concentration, and temperature. Kinetic and mechanistic studies are crucial for understanding these effects and optimizing the reaction conditions. researchgate.net

Studies on similar O-alkylation reactions under PTC conditions have revealed that the reaction rate can be significantly influenced by the structure of the catalyst. For instance, the lipophilicity of the catalyst's cation plays a key role in its ability to transfer the anion into the organic phase. ddugu.ac.in The concentration of the base in the aqueous phase is also a critical parameter, as it affects the concentration of the phenoxide anion at the interface. researchgate.net

Mechanistic investigations help to elucidate the reaction pathway, which can involve either the Starks' extraction mechanism or the Makosza interfacial mechanism. ddugu.ac.in Understanding the dominant mechanism is essential for selecting the optimal catalyst and reaction conditions. For instance, highly lipophilic catalysts that are reluctant to enter the aqueous phase favor the interfacial mechanism. ddugu.ac.in

While detailed kinetic and mechanistic data specifically for the PTC synthesis of this compound are not prominently reported, the general principles derived from studies of other phenolic alkylations under PTC provide a strong framework for the development and optimization of this synthetic route. researchgate.net

Regioselectivity and Chemo-Selectivity in Alkylation Reactions

The synthesis of this compound from its precursor, 5-methoxyresorcinol (3,5-dihydroxyanisole), presents a classic challenge in regioselectivity: the selective alkylation of one phenolic hydroxyl group over another. The two hydroxyl groups on the resorcinol (B1680541) ring have different reactivities, and exploiting this difference is key to achieving a high yield of the desired mono-benzylated product.

In a bifunctional compound, if a reagent reacts preferentially with one functional group, the reaction is deemed chemoselective. slideshare.net For dihydroxy compounds, controlling the reaction conditions is paramount to prevent dialkylation and ensure the reaction occurs at the desired hydroxyl group. The choice of base, solvent, and temperature can significantly influence the outcome. For instance, the alkylation of phenols is often accomplished using an alkyl halide, such as benzyl bromide, in the presence of a mild base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetone or dimethylformamide (DMF). nih.gov

While direct studies on the regioselective benzylation of 5-methoxyresorcinol are not broadly detailed, principles from analogous systems can be applied. The relative acidity of the two hydroxyl groups, influenced by the electron-donating methoxy group, will dictate the site of deprotonation and subsequent nucleophilic attack on the benzyl halide. Generally, the hydroxyl group para to the methoxy group is more acidic and thus more likely to be deprotonated and alkylated first. However, steric factors can also play a role. The difficulty in achieving high regioselectivity in similar systems, such as the alkylation of 2,6-dihydroxybenzaldehyde, is well-documented, often necessitating more complex, multi-step synthetic routes to ensure the correct isomer is formed. semanticscholar.org

A general guideline for chemoselectivity posits that when two functional groups of unequal reactivity are present, the more reactive group can be made to react selectively. slideshare.net In the case of a molecule with both a phenol (B47542) and a carboxylic acid, the more acidic phenol (phenolate ion) is more readily alkylated in an alkaline medium. slideshare.net This principle underpins the selective benzylation of one hydroxyl group in a diol.

Table 1: Conditions for O-Alkylation of Phenols This table is interactive. Click on the headers to sort the data.

| Precursor | Alkylating Agent | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| 4-Hydroxyphenethyl alcohol | Benzyl bromide | K₂CO₃ | DMF | 60–80°C | |

| Phenol / 4-(Benzyloxy)phenol | 4-Fluorobenzaldehyde | K₂CO₃ | DMF | 120°C | nih.gov |

| 2-Methoxyphenol | Benzyl bromide | K₂CO₃ | Acetone | Reflux (56°C) |

Metal-Catalyzed Transformations Applied to Benzyloxy-Phenols

Once synthesized, benzyloxy-phenols can undergo a variety of metal-catalyzed transformations to build more complex molecular architectures. These reactions often target the C-H bonds of the phenolic ring or involve coupling reactions. Transition metals like palladium (Pd), copper (Cu), ruthenium (Ru), and gold (Au) are frequently employed to catalyze these transformations. beilstein-journals.orgrsc.org

Palladium catalysis, in particular, is a versatile tool. For instance, Pd-catalyzed intramolecular coupling of phenols with aryl halides can form new cyclic structures. nih.gov Furthermore, heterogeneous catalysts like palladium on carbon (Pd/C) can be used for the ortho-alkylation of phenols with primary alcohols, demonstrating a method for C-C bond formation directly on the phenolic ring. rsc.org

Ruthenium-catalyzed reactions offer unique selectivity. A notable example is the ortho-C–H borylation of phenol derivatives. rsc.org In this process, the hydroxyl group is temporarily converted into a directing group, such as a diphenylphosphinite, which guides the ruthenium catalyst to selectively functionalize the C-H bond at the ortho position. The resulting borylated phenol is a valuable synthetic intermediate. rsc.org

Other metal-catalyzed reactions include:

Gold-Catalyzed Alkylation: Gold(I) catalysts can be used for the para-alkylation of phenols with diazo compounds, selectively forming C-C bonds while avoiding the more common O-H functionalization. rsc.org

Copper-Catalyzed Reactions: Copper catalysts are widely used in Ullmann-type coupling reactions to form C-O and C-S bonds, enabling the synthesis of complex phenols and aryl thiols from aryl halides. beilstein-journals.orgnih.gov

Platinum-Catalyzed Hydrogenolysis: While often used for deprotection, platinum catalysts can also be involved in other transformations. For example, a Pt/HNbWO6/CNTs catalyst has been studied for the hydrogenolysis of the benzyloxy group in 4-(benzyloxy)phenol. researchgate.net

These metal-catalyzed methods represent powerful strategies for the late-stage functionalization of benzyloxy-phenol scaffolds, allowing for the efficient construction of diverse and complex molecules.

Chemoselective Functional Group Transformations Involving Benzyloxy Moieties

Chemoselectivity is crucial when manipulating molecules containing a benzyloxy group, as this moiety can be sensitive to various reagents, particularly those used in hydrogenation. A primary challenge is to perform reactions on other parts of the molecule without cleaving the benzyl ether or to selectively remove the benzyl group in the presence of other sensitive functionalities.

A significant area of research is the chemoselective debenzylation of phenols. Traditional hydrogenolysis using catalysts like Pd/C can inadvertently reduce other functional groups, such as quinolines or alkenes. researchgate.net To address this, alternative methods have been developed. For example, an organophotoredox-catalyzed method allows for the cleavage of the C–O bond in phenolic benzyl ethers under visible light, demonstrating excellent selectivity over aliphatic ethers and tolerance for other reduction-sensitive groups. chemrxiv.org Another approach uses nickel boride, generated in situ, for the deprotection of benzyloxycarbonyl (Cbz) protected amines and phenols, which shows chemoselectivity in the presence of halides and esters. researchgate.net

Conversely, it is often necessary to protect the phenolic hydroxyl with a benzyl group while other functional groups react. The selective acylation of alcohols and phenols can be achieved using copper (II) oxide as a catalyst under solvent-free conditions, allowing for the protection or modification of hydroxyl groups without affecting other parts of the molecule. tsijournals.com

Table 2: Examples of Chemoselective Transformations This table is interactive. Click on the headers to sort the data.

| Transformation | Reagent/Catalyst | Key Feature | Reference |

|---|---|---|---|

| Debenzylation of Phenolic Ether | Organophotocatalyst / Visible Light | Selective cleavage of phenolic C-O bond over aliphatic ethers. | chemrxiv.org |

| Deprotection of O-Cbz group | Nickel Boride | Tolerates chloro, bromo, ester functional groups. | researchgate.net |

| Acylation of Phenols/Alcohols | Copper (II) Oxide | Chemoselective acylation under solvent-free conditions. | tsijournals.com |

Stereocontrolled Synthesis of Analogues

While this compound itself is achiral, its structural motif is found in more complex, biologically active molecules where stereochemistry is critical. The stereocontrolled synthesis of analogues involves reactions that create chiral centers with a specific three-dimensional orientation.

A prominent example is the synthesis of steroidal hybrids incorporating a benzyloxy-phenyl group. In one study, the four possible stereoisomers of 3-methoxy- and 3-benzyloxy-16-triazolyl-methyl-estra-17-ol hybrids were synthesized. cornell.edunih.gov This was achieved by starting with the specific isomers of the estratrien-17-ols and converting them into 16-azidomethyl derivatives. A subsequent regioselective copper(I)-catalyzed 1,3-dipolar cycloaddition with terminal alkynes afforded the final, structurally defined diastereomers. This work highlights how a benzyloxy-aromatic fragment can be incorporated into a complex chiral scaffold with full control over the stereochemical outcome. cornell.edunih.gov

The principles of stereocontrolled synthesis are further illustrated in the construction of complex natural products. For instance, the synthesis of the fully glycosylated monomeric unit of lomaiviticin A involved a highly stereoselective coupling of a β,γ-unsaturated ketone with a naphthyl bromide, achieving a 15:1 diastereomeric ratio. nih.gov Subsequent glycosylation steps also proceeded with high stereoselectivity, using catalysts and specific reaction conditions to install sugar moieties with the correct α or β linkage. nih.gov These strategies, while applied to different molecules, showcase the advanced synthetic methods available for creating chiral analogues of compounds like this compound.

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound and related compounds aims to reduce environmental impact by using sustainable materials, minimizing waste, and improving energy efficiency.

Sustainable Reagent and Solvent Selection

A key tenet of green chemistry is the use of renewable feedstocks and less hazardous reagents. Phenolic compounds, including the resorcinol backbone of this compound, can be derived from lignin, which is the largest renewable source of aromatic building blocks in nature. rsc.org This provides a sustainable alternative to petroleum-based starting materials.

In the synthesis process, traditional solvents and reagents can be replaced with greener alternatives:

Sustainable Solvents: Using ethanol as a reaction solvent, as demonstrated in the synthesis of a triazolopyridine derivative, offers a more environmentally benign option than chlorinated solvents. mdpi.com

Greener Reagents: Instead of harsh acids, reagents like calcium nitrate (B79036) can be used for reactions like the nitration of phenol. wjpmr.com Sodium percarbonate is another green oxidant used for the conversion of vanillin, a bio-based molecule. rsc.org

Alternative Energy Sources: Microwave irradiation is increasingly used to drive reactions, often reducing reaction times and energy consumption while enabling solvent-free conditions. wjpmr.comrasayanjournal.co.in

Sustainable Alkylating Agents: The use of alcohols as alkylating agents through hydrogen borrowing catalysis presents a sustainable alternative to alkyl halides. researchgate.net

Catalyst Reuse and Waste Minimization Strategies

The ability to recover and reuse catalysts is a cornerstone of green chemistry, as it reduces waste and lowers costs. For reactions involving benzyloxy-phenols, several strategies for catalyst recycling have been developed.

Heterogeneous Catalysts: Supporting catalysts on solid materials allows for easy separation from the reaction mixture. An indium chloride catalyst supported on montmorillonite (B579905) K-10 clay, used for the acylation of phenols, can be filtered and reused multiple times with minimal loss of activity. ias.ac.in Similarly, magnetically separable iron oxide (Fe₃O₄) nanoparticles have been employed as a reusable catalyst in reactions involving phenols, with the catalyst being recovered simply by using an external magnet. researchgate.net

Phase-Transfer Catalysis: A liquid-liquid-liquid (L-L-L) phase-transfer catalysis system has been developed for the O-benzylation of phenols. In this system, the catalyst is concentrated in a distinct middle phase, which can be easily separated and recycled for subsequent batches, significantly reducing waste. researchgate.net

Recyclable Ionic Liquids: Ionic liquids can act as both solvents and catalysts and are often recyclable. A 1H-imidazole-1-acetic acid tosilate ionic liquid was shown to be an efficient and easily recoverable catalyst for the alkylation of phenol. acs.org

Atom Economy and Waste Valorization: Green chemistry also emphasizes maximizing the incorporation of all materials used in the process into the final product (atom economy). A protocol for the cleavage of benzyl ethers allows for the recovery and reuse of the benzyl group as benzyl bromide, minimizing waste. organic-chemistry.org In a novel example of waste valorization, expired paracetamol tablets have been chemically transformed into N-[4-(benzyloxy)phenyl]acetamide, turning pharmaceutical waste into a useful chemical reagent. researchgate.netjapsonline.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 5-Methoxyresorcinol (3,5-dihydroxyanisole) |

| Benzyl bromide |

| Potassium carbonate |

| Acetone |

| Dimethylformamide (DMF) |

| 2,6-Dihydroxybenzaldehyde |

| 4-Hydroxyphenethyl alcohol |

| 4-Fluorobenzaldehyde |

| 2-Methoxyphenol |

| 4-Allyl-2-methoxyphenol (Eugenol) |

| Palladium |

| Copper |

| Ruthenium |

| Gold |

| Platinum |

| Diphenylphosphinite |

| 4-(Benzyloxy)phenol |

| Quinolines |

| Nickel Boride |

| 3-methoxy-16-triazolyl-methyl-estra-17-ol |

| 3-benzyloxy-16-triazolyl-methyl-estra-17-ol |

| Lomaiviticin A |

| Lignin |

| Ethanol |

| Calcium nitrate |

| Sodium percarbonate |

| Vanillin |

| Indium chloride |

| Montmorillonite K-10 |

| Iron (III) oxide (Fe₃O₄) |

| 1H-imidazole-1-acetic acid tosilate |

| N-[4-(benzyloxy)phenyl]acetamide |

Chemical Reactivity and Transformations of 3 Benzyloxy 5 Methoxyphenol and Its Derivatives

Electrophilic Aromatic Substitution Patterns

The aromatic ring of 3-(Benzyloxy)-5-methoxyphenol is highly activated towards electrophilic aromatic substitution due to the presence of three electron-donating groups: hydroxyl (-OH), methoxy (B1213986) (-OCH₃), and benzyloxy (-OCH₂Ph). All three are activating groups that direct incoming electrophiles to the ortho and para positions relative to themselves. libretexts.orgbyjus.comsavemyexams.com

The hydroxyl group is a strongly activating, ortho, para-directing substituent. libretexts.orgbyjus.com Similarly, the methoxy and benzyloxy groups, as ethers, have lone pairs on their oxygen atoms that can be delocalized into the benzene (B151609) ring through resonance, thereby increasing the electron density at the ortho and para carbons. libretexts.orgorganicchemistrytutor.com This delocalization stabilizes the carbocation intermediate (the arenium ion) formed during the substitution process. organicchemistrytutor.comulethbridge.ca

In the this compound structure, the positions are numbered with the hydroxyl group at C1, the benzyloxy group at C3, and the methoxy group at C5. The directing effects of these substituents converge on the remaining unsubstituted carbons (C2, C4, and C6), making them all highly susceptible to electrophilic attack.

-OH group (at C1): Directs to C2, C4, C6.

-OBn group (at C3): Directs to C2, C4, C6.

-OCH₃ group (at C5): Directs to C2, C4, C6.

Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to occur readily at the C2, C4, and/or C6 positions. byjus.comtutorchase.com The precise regioselectivity for a given reaction would depend on the specific electrophile, reaction conditions, and the relative steric hindrance imposed by the substituents.

Table 1: Directing Effects of Substituents in this compound

| Substituent Group | Position | Electronic Effect | Activating/Deactivating | Ortho, Para, or Meta Director |

|---|---|---|---|---|

| Hydroxyl (-OH) | C1 | Resonance donation, inductive withdrawal | Strongly Activating | Ortho, Para libretexts.orgbyjus.comlibretexts.org |

| Benzyloxy (-OCH₂Ph) | C3 | Resonance donation, inductive withdrawal | Activating | Ortho, Para libretexts.orgorganicchemistrytutor.com |

Functional Group Interconversions and Modifications

The functional groups of this compound can be chemically altered, providing pathways to a variety of derivatives. wikipedia.org This involves reactions targeting the hydroxyl, methoxy, or benzyloxy moieties.

Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group can be easily removed by a base. The resulting phenoxide ion is a potent nucleophile. This allows for reactions like esterification, where treatment with an acylating agent (e.g., acetic anhydride) yields a phenyl acetate (B1210297) derivative. libguides.com It can also undergo Williamson ether synthesis to form a different ether at the C1 position. ias.ac.in

Methoxy Ether Group: The cleavage of aryl methyl ethers is a common transformation but typically requires strong reagents. Boron tribromide (BBr₃) is a classic reagent for this purpose. organic-chemistry.org More specialized reagents, such as 2-(diethylamino)ethanethiol, have also been developed to afford the corresponding phenol (B47542) under milder conditions. organic-chemistry.org

Oxidation of the Phenol: Phenols can undergo oxidation to produce quinones. libretexts.orgtutorchase.com While simple phenols yield p-quinones, the complex substitution pattern on this compound would likely lead to a more complex oxidized product under treatment with oxidizing agents like Fremy's salt. libretexts.org

Table 2: Potential Functional Group Interconversions

| Functional Group | Reagent/Condition | Product Functional Group | Reaction Type |

|---|---|---|---|

| Phenolic -OH | Acetic Anhydride | Phenyl Ester (-OAc) | Esterification libguides.com |

| Phenolic -OH | Base (e.g., NaOH), then Alkyl Halide (R-X) | Aryl Ether (-OR) | Williamson Ether Synthesis ias.ac.in |

| Methoxy Ether (-OCH₃) | Boron Tribromide (BBr₃) | Hydroxyl (-OH) | Ether Cleavage organic-chemistry.org |

Regioselective Reactions on Substituted Phenols

Achieving regioselectivity in the functionalization of polysubstituted phenols is a significant challenge in synthetic chemistry. chemrxiv.org For a molecule like this compound, where all available positions (C2, C4, C6) are activated, controlling the site of reaction is crucial.

Studies on related 3-substituted and 3,4-disubstituted phenols demonstrate that regioselectivity can be controlled. For instance, in Lewis acid-promoted electrophilic cyanation, the reaction can be directed to a specific ortho position. rsc.org The proposed mechanism suggests that steric hindrance from the substituent at the C3 position can disfavor the reaction at the adjacent C2 position, leading to preferential substitution at the more accessible C6 position. rsc.orgresearchgate.net

Catalysis can also play a key role in directing substitution. For example, a Lewis basic selenoether catalyst has been shown to direct the chlorination of 3-substituted phenols predominantly to the ortho position at C6. nsf.gov Such strategies could potentially be applied to this compound to selectively functionalize one of the activated sites over the others. The dienone-phenol rearrangement is another powerful method for the synthesis of highly substituted phenols with controlled regiochemistry. acs.org

Hydrogenolysis and Deprotection of Benzyloxy Ethers

The benzyl (B1604629) ether is a common protecting group for hydroxyls in organic synthesis because of its stability and ease of removal. chemrxiv.org The most prevalent method for cleaving a benzyl ether is catalytic hydrogenolysis. tandfonline.com

This reaction is typically performed using hydrogen gas (H₂) and a palladium catalyst, often on a carbon support (Pd/C). organic-chemistry.orgambeed.com The process cleaves the carbon-oxygen bond of the ether, liberating the free hydroxyl group and producing toluene (B28343) as a byproduct. ambeed.com In the case of this compound, this reaction would selectively remove the benzyl group to yield 5-methoxybenzene-1,3-diol.

Catalysts and Conditions: Palladium on carbon (Pd/C) and palladium hydroxide (B78521) on carbon (Pearlman's catalyst, Pd(OH)₂/C) are the most widely used catalysts. tandfonline.com Research has shown that a combination of Pd/C and Pd(OH)₂/C can be more efficient than either catalyst alone for certain substrates. tandfonline.com

Transfer Hydrogenolysis: When a molecule contains other functional groups sensitive to reduction by H₂ gas (like alkenes or alkynes), transfer hydrogenolysis can be used. This method employs a hydrogen donor molecule, such as formic acid, 1,4-cyclohexadiene, or sodium phosphinate, in place of H₂ gas. organic-chemistry.orgambeed.comiucr.org

Challenges and Solutions: A potential side reaction during hydrogenolysis is the saturation of aromatic rings. chemrxiv.orgchemrxiv.org Optimized conditions, such as catalyst pre-treatment, can suppress this unwanted hydrogenation and create a more selective catalyst for benzyl ether cleavage. chemrxiv.orgchemrxiv.org

Alternative Deprotection Methods: While hydrogenolysis is most common, benzyl ethers can also be cleaved using strong acids or by oxidative methods, for example with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). organic-chemistry.orgorganic-chemistry.orgorgsyn.org

Table 3: Selected Conditions for Benzyl Ether Deprotection

| Method | Catalyst/Reagent | Hydrogen Source | Solvent | Key Feature | Reference(s) |

|---|---|---|---|---|---|

| Catalytic Hydrogenolysis | 10% Pd/C | H₂ (gas) | Methanol, Ethanol (B145695), Ethyl Acetate | Standard, widely used method | organic-chemistry.orgambeed.com |

| Transfer Hydrogenolysis | 10% Pd/C | 1,4-Cyclohexadiene | Ethanol | Avoids use of H₂ gas, good for sensitive substrates | organic-chemistry.orgambeed.com |

| Transfer Hydrogenolysis | 10% Pd/C | Formic Acid | Methanol | Fast and simple removal | organic-chemistry.org |

| Transfer Hydrogenolysis | 10% Pd/C | Sodium Phosphinate | Tetrahydrofuran/Water | Rapid hydrogenolysis | iucr.org |

Formation of Imine and Schiff Base Derivatives from Related Benzyloxy-Phenols

Imines, also known as Schiff bases, are compounds containing a carbon-nitrogen double bond (C=N). masterorganicchemistry.com They are typically formed through the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or a ketone). masterorganicchemistry.comchemtube3d.com

While this compound itself cannot form an imine, a related derivative containing a primary amino group could readily undergo this transformation. For example, an amino-substituted benzyloxy-phenol would react with an aldehyde or ketone, usually in the presence of an acid catalyst, to yield the corresponding Schiff base. chemtube3d.com This reaction is a dehydration, as a molecule of water is eliminated. masterorganicchemistry.com

The synthesis of novel Schiff bases from various aminophenols is a well-established field of research. rsc.orgrsc.org These compounds are of interest as intermediates in organic synthesis and as ligands in coordination chemistry. rsc.org The phenolic hydroxyl group often plays a role in stabilizing the resulting Schiff base through intramolecular hydrogen bonding with the imine nitrogen. mdpi.com

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. Calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311+G(d,p), to solve for the electron density and thereby derive the molecule's properties. mdpi.comresearchgate.net

The initial step in a computational study is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. sci-hub.se The resulting optimized structure provides theoretical values for bond lengths, bond angles, and dihedral (torsion) angles.

These calculated parameters can be compared with experimental data, often obtained from X-ray crystallography, to validate the chosen theoretical model. For instance, in studies of similar benzyloxy-containing compounds, DFT-optimized bond lengths and angles have shown good agreement with experimental values, with deviations often being minor. mdpi.comresearchgate.net For example, a DFT study on a related Schiff base found that the largest deviation for bond lengths was less than 0.03 Å compared to crystallographic data. mdpi.com The analysis of dihedral angles is particularly important for 3-(Benzyloxy)-5-methoxyphenol, as it would describe the spatial orientation of the benzyloxy group relative to the methoxyphenol ring. In a study of a comparable biphenyl (B1667301) compound, the torsion angle of the C—O—C—C linkage in the benzyloxy moiety was found to be near an anti-conformation at -175.9 (2)°. researchgate.net

Table 1: Illustrative Comparison of Selected Theoretical and Experimental Structural Parameters for a Related Benzyloxy Compound Note: This table is an example based on data for a structurally similar molecule to illustrate the type of analysis performed. Specific data for this compound is not available in the cited literature.

| Parameter | Bond/Angle | DFT Calculated Value | Experimental (X-ray) Value |

| Bond Length | C=N | 1.28 Å | 1.277(2) Å |

| Bond Length | C-O (ether) | 1.37 Å | 1.365(2) Å |

| Bond Angle | C-N-C | 121.5° | 121.88(14)° |

| Dihedral Angle | C-N-C-C | -179.3° | -178.97(16)° |

Source: Adapted from data on (E)-5-(benzyloxy)-2-{[(4-methoxyphenyl)imino]methyl}phenol. mdpi.com

The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the electron acceptor. uobaghdad.edu.iq The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing molecular reactivity.

A small HOMO-LUMO gap suggests that a molecule is more polarizable, kinetically less stable, and more chemically reactive, as it requires less energy to excite an electron from the ground state. In computational studies of related phenolic and benzyloxy compounds, the HOMO is often localized on the electron-rich phenol (B47542) ring, while the LUMO distribution varies depending on the substituents. mdpi.comuobaghdad.edu.iq For a Schiff base derived from 4-(benzyloxy)-2-hydroxybenzaldehyde, DFT calculations determined the HOMO and LUMO energies to be -5.646 eV and -1.696 eV, respectively, resulting in an energy gap of 3.95 eV (0.1451 a.u.). mdpi.com Another study on a benzyloxy biphenyl derivative calculated a HOMO-LUMO gap of 4.3337 eV. researchgate.net These values indicate significant electronic stability but also potential for charge transfer interactions within the molecule.

Table 2: Example Frontier Molecular Orbital Energies from DFT Studies of Related Compounds

| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Benzyloxy Schiff Base mdpi.com | -5.646 | -1.696 | 3.95 |

| Benzyloxy Biphenyl Derivative researchgate.net | - | - | 4.3337 |

| Triazole-Quinoline Derivative uobaghdad.edu.iq | -6.164 | -2.086 | 4.078 |

DFT calculations are highly effective in predicting spectroscopic properties, which can be used to interpret and verify experimental spectra. Time-dependent DFT (TD-DFT) is employed to calculate electronic transitions, providing theoretical UV-Visible absorption spectra. This allows for the assignment of observed absorption bands to specific electronic transitions within the molecule, such as π→π* or n→π* transitions.

Similarly, the calculation of vibrational frequencies using DFT provides theoretical Infrared (IR) and Raman spectra. sci-hub.se By comparing the calculated vibrational modes with experimental spectra, researchers can confirm the functional groups present and validate the accuracy of the optimized molecular structure. Studies on a wide range of organic molecules show that theoretical spectra calculated with methods like B3LYP correlate well with experimental results after applying a scaling factor to account for systematic errors.

The way molecules interact with each other in the solid state is determined by non-covalent interactions. DFT can be used to characterize these forces, which include hydrogen bonds and C–H···π interactions. mdpi.comresearchgate.net For this compound, the phenolic hydroxyl group is a potential hydrogen bond donor, while the oxygen atoms of the ether and methoxy (B1213986) groups can act as acceptors.

In related crystal structures, intramolecular hydrogen bonds, such as O–H···N, are often observed, which stabilize the molecular conformation. mdpi.com Intermolecular interactions, such as O–H···O or N–H···O hydrogen bonds, link molecules together to form larger supramolecular architectures, like chains or sheets. researchgate.net Advanced techniques like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts, while energy framework calculations can determine the strength of different interaction types (e.g., electrostatic, dispersion, repulsion). researchgate.net

Aromaticity is a key concept describing the stability and reactivity of cyclic conjugated systems. DFT calculations allow for the quantification of aromaticity through various indices. The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index where a value of 1 indicates a fully aromatic system and 0 represents a non-aromatic one.

Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion for aromaticity. It is calculated by placing a "ghost" atom at the center of a ring (NICS(0)) or at a certain distance above it, typically 1 Å (NICS(1)). A negative NICS value indicates a diatropic ring current, which is a hallmark of aromaticity, while a positive value suggests anti-aromaticity. For benzene (B151609), a archetypal aromatic molecule, the NICS(1) value is approximately -10.20 ppm. For the two aromatic rings in this compound, NICS calculations would provide a quantitative measure of their respective aromatic character.

Intermolecular Interactions and Hydrogen Bonding Characterization

Molecular Modeling and Simulation Techniques

Beyond the static picture provided by DFT optimizations, molecular modeling encompasses a broader range of simulation techniques. Molecular Dynamics (MD) simulations, for example, can be used to study the behavior of this compound over time. By simulating the movements of atoms based on a force field, MD can provide insights into conformational flexibility, the dynamics of intramolecular and intermolecular hydrogen bonds, and interactions with solvent molecules. These techniques are essential for understanding how the molecule behaves in a more complex, dynamic environment, such as in solution or in a biological system.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. It is widely employed to understand and predict the interactions between a ligand and a protein's binding site.

In studies of compounds containing a benzyloxy-methoxyphenyl moiety, molecular docking has been instrumental in identifying key interactions with enzyme targets. For instance, in a study of novel 2-amino-pyrano[3,2-c]quinoline-3-carbonitrile derivatives bearing a benzyloxy phenyl group, docking studies were performed to investigate their potential as butyrylcholinesterase (BChE) inhibitors. umsha.ac.ir The results indicated that these compounds bind to both the catalytic and peripheral anionic sites (PAS) of BChE. umsha.ac.ir Notably, the methoxy group on the phenyl ring was found to have a significant role in interacting with the PAS of the enzyme. umsha.ac.ir

Similarly, docking studies on benzyloxy analogs as potential monoamine oxidase B (MAO-B) inhibitors revealed specific and crucial interactions within the enzyme's active site. nih.gov The benzyloxy group was observed to occupy a position comparable to that of the benzyloxy group in the known inhibitor safinamide. nih.gov The aromatic ring of the benzyloxy moiety participated in hydrogen bonding with the amino acid residue Tyr326, while the alkoxy groups extended into the entrance cavity of the enzyme, highlighting the structural basis for their inhibitory activity. nih.gov

These studies underscore the utility of molecular docking in rational drug design, providing a detailed view of ligand-target interactions that guide the synthesis of more potent and selective inhibitors.

| Target Enzyme | Key Interacting Residues/Regions | Compound Moiety Involved | Reference |

| Butyrylcholinesterase (BChE) | Peripheral Anionic Site (PAS) | Methoxy group on phenyl ring | umsha.ac.ir |

| Monoamine Oxidase B (MAO-B) | Tyr326, Entrance Cavity | Benzyloxy group, Alkoxy groups | nih.gov |

Molecular Dynamics Simulations for Conformational Dynamics

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. This technique provides valuable information on the stability and conformational dynamics of a ligand-protein complex. frontiersin.org

MD simulations are often used to assess the stability of the binding pose predicted by molecular docking. Key parameters such as the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are analyzed. The RMSD measures the average distance between the atoms of the superimposed protein-ligand complex over the simulation, indicating the stability of the complex. frontiersin.orgresearchgate.net A stable complex will generally exhibit low and converging RMSD values. The RMSF, on the other hand, measures the flexibility of individual amino acid residues in the protein, which can reveal which parts of the protein are most affected by ligand binding. frontiersin.org

For example, in a study of a resveratrol (B1683913) derivative, 5-(3-hydroxy-4-methoxyphenethyl)-2-methoxy-3-methylphenol (SM-3), MD simulations were run for up to 80 nanoseconds to evaluate its stability when bound to the mammalian target of rapamycin (B549165) (mTOR) protein. researchgate.net The results showed that the SM-3 compound displayed greater stability throughout the simulation, maintaining lower RMSD values (2–3 Å) compared to the parent compound, resveratrol. researchgate.net This suggests a more stable binding mode for the methoxy-containing derivative within the protein's binding pocket. researchgate.net Such simulations are critical for confirming the dynamic stability of ligand-receptor interactions predicted by static models. frontiersin.org

| Simulation Parameter | Description | Significance |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of the protein-ligand complex from a reference structure over time. | Indicates the stability of the ligand within the binding pocket and the overall complex. Lower, stable values suggest a stable binding mode. frontiersin.orgresearchgate.net |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues around their average positions. | Identifies flexible or rigid regions of the protein upon ligand binding, highlighting key areas of interaction. frontiersin.org |

Binding Free Energy Calculations (e.g., MM/GBSA)

To further refine the understanding of ligand-target affinity, binding free energy calculations are employed. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular approach for estimating the free energy of binding of a ligand to a protein. mdpi.com This method combines molecular mechanics energy calculations with implicit solvation models to provide a more accurate prediction of binding affinity than docking scores alone. mdpi.comfrontiersin.org

The MM/GBSA method was utilized in the computational analysis of the resveratrol derivative SM-3, which contains methoxy groups. researchgate.net The calculations revealed that SM-3 exhibited a stronger binding affinity for the mTOR protein, with a calculated binding free energy of -25.09 kcal/mol, compared to resveratrol's -18.85 kcal/mol. researchgate.net This quantitative data supports the hypothesis that the addition of methoxy functional groups enhances the binding potency of the compound. researchgate.net

The MM/GBSA approach is frequently used in virtual screening campaigns to re-rank docked compounds, helping to prioritize candidates for experimental testing. mdpi.comnih.gov By providing a more accurate estimation of binding affinity, these calculations play a crucial role in identifying promising lead compounds in the drug discovery process. mdpi.comfrontiersin.org

| Compound | Target Protein | Calculated Binding Free Energy (kcal/mol) | Method | Reference |

| 5-(3-hydroxy-4-methoxyphenethyl)-2-methoxy-3-methylphenol (SM-3) | mTOR | -25.09 | MM/GBSA | researchgate.net |

| Resveratrol | mTOR | -18.85 | MM/GBSA | researchgate.net |

Applications in Complex Organic Molecule Synthesis

Precursor in Natural Product Total Synthesis

The structural framework of 3-(Benzyloxy)-5-methoxyphenol is embedded within numerous naturally occurring compounds, making it an important starting material for their total synthesis. The benzyl (B1604629) group serves as a common protecting group for the phenol (B47542), which can be selectively removed under specific conditions, while the methoxy (B1213986) and free hydroxyl groups offer additional sites for synthetic manipulation.

Isoflavonoids are a class of phenolic compounds known for their structural diversity and significant biological activities. rsc.orgrsc.org They are characterized by a 3-phenylchroman skeleton, which is biosynthetically derived from a 1,2-aryl migration of a flavonoid precursor. rsc.orgfrontiersin.org The synthesis of these complex structures often relies on building blocks that contain the specific oxygenation patterns found in the natural products.

Traditional methods for synthesizing isoflavones, a major subclass of isoflavonoids, often start from 2-hydroxydeoxybenzoin precursors. rsc.orgfrontiersin.org These methods require the incorporation of an additional carbon to form the final C6-C3-C6 skeleton, followed by cyclization. rsc.orgfrontiersin.org Phenolic precursors with methoxy and benzyloxy substitutions, such as derivatives of this compound, are instrumental in constructing the required deoxybenzoin (B349326) intermediates, particularly for isoflavonoids with complex substitution patterns on their A-ring. For instance, the synthesis of the phytoestrogen 7,2′-dihydroxy-4′,5′-dimethoxyisoflavanone involved the use of a protected dimethoxyphenol derivative that was elaborated through multiple steps to create the key deoxybenzoin intermediate. rsc.org The use of a benzyl protecting group is common in these multi-step syntheses to mask a reactive phenol while other parts of the molecule are being assembled.

Table 1: Examples of Isoflavonoid Synthesis Using Substituted Phenol Precursors

| Target Compound/Class | Synthetic Route | Precursor Type | Reference |

|---|---|---|---|

| 6,8-dimethylgenistein | Deoxybenzoin Route | Dimethylated phloroglucinol | rsc.org |

| O-Glucosylated Isoflavones | Deoxybenzoin Route | Trimethoxybenzene | rsc.org |

| 7,2′-dihydroxy-4′,5′-dimethoxyisoflavanone | Deoxybenzoin Route | Allylated/Benzylated Dimethoxyphenol | rsc.org |

| Pterocarpans and Isoflavans | ZnCl₂-mediated [3+2]-annulation | Benzylated Isoflavanone | rsc.org |

The benzofuran (B130515) scaffold is a core component of many biologically active natural products and pharmaceuticals, exhibiting activities such as antitumor, antimicrobial, and anti-inflammatory properties. rsc.org The synthesis of substituted benzofurans often involves the strategic coupling and cyclization of phenolic and acetylenic precursors.

Derivatives of this compound are key starting materials for constructing highly functionalized benzofurans. For example, in the total synthesis of the natural product XH-14, a complex benzofuran, a key intermediate was 2-(4-benzyloxy-3-methoxyphenyl)-5-(3-benzyloxypropyl)-7-methoxybenzofuran-3-carbaldehyde. rsc.org This highlights how the benzyloxy-methoxyphenyl moiety, derived from precursors like this compound, forms a significant portion of the final molecule. Synthetic strategies such as Sonogashira coupling reactions followed by iodine-promoted cyclization are commonly employed to build the benzofuran core from these types of precursors. rsc.org Furthermore, the compound 2-(4-Benzyloxy-3-methoxyphenyl)-5-(carbethoxyethylene)-7-methoxy-benzofuran (BMBF), an intermediate in the synthesis of ailanthoidol, has been studied for its own biological effects, demonstrating the importance of this structural motif. nih.gov

Table 2: Synthetic Methods for Benzofuran Construction Using Related Precursors

| Synthetic Method | Key Intermediates | Resulting Structure | Reference |

|---|---|---|---|

| Sonogashira Coupling & Iodocyclization | Aryl iodide and terminal alkyne | 2,3,5-Trisubstituted benzofurans | rsc.orgscispace.com |

| Oxidative Cyclization | Quinone-arenol | 1,4-Dibenzofuran core | rsc.org |

| Perkin Rearrangement | Substituted phenol and ethyl 4-chloroacetoacetate | Functionalized benzofuran carboxylic esters | mdpi.com |

| One-pot, Two-step Synthesis | Tosylhydrazone and o-iodophenol | 2,3-Diaryl-2,3-dihydrobenzofuran | diva-portal.org |

Beyond isoflavonoids and benzofurans, this compound and its derivatives are employed in the synthesis of other intricate polycyclic natural products. Its differentiated protecting groups allow for sequential reactions, which is essential when constructing complex, multi-ring systems.

A notable example is in the formal total synthesis of (±)-Tubocurine, a complex bis-benzylisoquinoline alkaloid. acs.org The synthesis utilized [4-(Benzyloxy)-3-bromo-5-methoxyphenyl]acetonitrile as a key building block. This precursor, which contains the core benzyloxy-methoxyphenyl structure, was elaborated over several steps to form one of the key phenylethylamine fragments required for constructing the complex macrocyclic framework of the final product. acs.org Similarly, the synthesis of other complex structures, such as those required for phorbol (B1677699) and prostratin, often involves the assembly of highly substituted aromatic rings where precursors like this compound could serve as valuable starting points. scholaris.ca

Utility in Benzofuran Core Construction

Intermediate in the Synthesis of Medicinal and Agrochemical Scaffolds

The structural core of this compound is considered a "privileged scaffold" in medicinal chemistry, meaning it is a framework that can be modified to interact with a variety of biological targets. This makes it a valuable intermediate for developing new therapeutic and agrochemical agents.

In agrochemistry, related spiroacetal structures have been synthesized and shown to possess significant herbicidal activity. The synthesis of [3R,5S,6S]-3-Benzyloxy-5-methoxy-1,7-dioxaspiro[5.5]undecane, a potent herbicide, demonstrates the direct application of the benzyloxy-methoxy-phenol motif in creating agrochemically active compounds. nih.gov

In medicinal chemistry, this scaffold is used to synthesize a range of bioactive molecules. For example, a series of small molecules bearing a benzyloxy substituent were developed as potent and selective inhibitors of monoamine oxidase B (MAO-B), a key target in the treatment of neurodegenerative diseases like Parkinson's disease. nih.gov The synthesis started from commercially available precursors like 3-methoxyphenol, which were benzylated to introduce the key structural feature. nih.gov Additionally, in the development of potentiators for NMDA receptors, 2-(3-(benzyloxy)phenyl)ethanamine (B3037633) was used as a precursor to build complex tetrahydroisoquinoline-based modulators, highlighting the utility of the benzyloxy-phenyl moiety in constructing neurologically active agents. nih.gov The benzisoxazole scaffold, which can be derived from related phenolic precursors, is another important pharmacophore found in a wide array of drugs, including antipsychotic, anti-inflammatory, and anticancer agents. nih.gov

Table 3: Applications in Medicinal and Agrochemical Synthesis

| Compound Class/Scaffold | Target/Application | Precursor Type | Reference |

|---|---|---|---|

| Spiroacetals | Herbicidal activity (weeds) | Benzyloxy-methoxy substituted spiroacetal | nih.gov |

| Benzyloxy-substituted small molecules | Monoamine Oxidase B (MAO-B) Inhibitors | Benzylated 3-methoxyphenol | nih.gov |

| Tetrahydroisoquinolines | NMDA Receptor Potentiators | 2-(3-(benzyloxy)phenyl)ethanamine | nih.gov |

| Benzisoxazoles | Antimicrobial, Antipsychotic, Anti-inflammatory | Substituted phenolic precursors | nih.gov |

Contribution to Materials Science and Dendritic Structure Synthesis

The phenolic and ether functionalities of this compound and its analogues make them attractive monomers for the synthesis of advanced polymers and dendritic structures. These materials have applications in electronics, clean energy, and water purification.

For instance, m-aryloxy phenols are used in the synthesis of sulfonated aromatic hydrocarbon polymers, which are being investigated as potential membrane materials for power generation and water treatment. nih.gov The synthesis of these materials often involves Ullmann-type coupling reactions between substituted phenols and aryl bromides. nih.gov The structure of this compound is ideally suited for creating branched or dendritic architectures. The free phenol can act as a nucleophile, while the benzyloxy group can be deprotected to reveal another phenol, allowing for controlled, generational growth of a dendrimer. This step-wise approach is crucial for creating well-defined macromolecular structures. Related methoxy-substituted phenols are also used as precursors in the synthesis of polyphenylene vinylene (PPV) polymers, which are known for their electroluminescent properties and are used in organic light-emitting diodes (OLEDs). uitm.edu.my The ability to precisely place functional groups using precursors like this compound is key to tuning the electronic and physical properties of these advanced materials.

Structure Activity Relationship Sar Studies of 3 Benzyloxy 5 Methoxyphenol Analogues

Influence of the Benzyloxy Moiety on Molecular Properties and Interactions

The benzyloxy group, consisting of a benzyl (B1604629) group linked via an ether oxygen, significantly impacts the steric and electronic profile of the parent phenol (B47542). Its influence is a key area of investigation in the SAR of related analogues.

Detailed Research Findings:

Steric Bulk and Lipophilicity: The benzyloxy group is substantially larger than a simple hydroxyl or methoxy (B1213986) group. This steric bulk can dictate the molecule's ability to fit into specific binding sites, such as the active site of an enzyme or a receptor pocket. In SAR studies of various compound classes, the introduction of a benzyloxy moiety is often used to probe the spatial dimensions of a binding cavity. mdpi.comacs.org Its replacement with smaller or larger groups helps to map the steric tolerance of a biological target.

Conformational Flexibility: The C-O-C ether linkage and the C-Ph bond of the benzyl group allow for considerable rotational freedom. This flexibility enables the benzyloxy moiety to adopt various conformations, which can be advantageous for optimizing interactions with a binding site. However, this flexibility can also come at an entropic cost upon binding.

Electronic Effects: While the ether oxygen has lone pairs that could participate in resonance, the intervening methylene (B1212753) (-CH2-) group in the benzyloxy moiety prevents direct conjugation with the phenol's aromatic ring. Therefore, its electronic influence is primarily a weak, electron-withdrawing inductive effect. This is in contrast to a phenoxy group, where the ether oxygen is directly attached to the ring and can exert a significant resonance effect.

Intermolecular Interactions: The benzyl portion of the moiety can participate in hydrophobic and π-π stacking interactions with aromatic residues in a protein or other molecular targets. The ether oxygen can act as a hydrogen bond acceptor. SAR studies often explore the importance of these interactions by synthesizing analogues where the benzyl ring is substituted or replaced. mdpi.comnih.gov For example, modifying the substituents on the benzyl ring can fine-tune its electronic properties and interaction potential. acs.org

Role of the Methoxy Group in Modulating Substituent Effects

The methoxy (-OCH3) group is a classic example of a substituent with dual electronic effects, which are highly dependent on its position on the aromatic ring relative to other functional groups. libretexts.orgresearchgate.net

Detailed Research Findings:

Meta-Position Influence: In 3-(Benzyloxy)-5-methoxyphenol, the methoxy group is in the meta position relative to the phenolic hydroxyl group. In this position, the resonance effect cannot delocalize electrons onto the carbon bearing the hydroxyl group. quora.com Therefore, the electron-withdrawing inductive effect is the dominant interaction influencing the hydroxyl group. quora.com This effect helps to stabilize the corresponding phenoxide anion, thereby increasing the acidity of the phenol compared to an unsubstituted phenol. quora.com

Ortho- and Para-Position Influence: If the methoxy group were moved to the ortho or para position, its strong electron-donating resonance effect would dominate. quora.commdpi.com This would increase the electron density on the phenoxide oxygen, destabilizing the anion and making the phenol less acidic than phenol itself. quora.comnih.gov This positional change also dramatically impacts properties like antioxidant activity, as electron-donating groups in the ortho and para positions lower the O-H Bond Dissociation Enthalpy (BDE), making hydrogen atom donation more favorable. mdpi.comresearchgate.net

The following table presents experimental data on the O-H Bond Dissociation Enthalpies (BDE) for phenol and related methoxyphenols, illustrating the significant impact of the methoxy group's position. Lower BDE values typically correlate with higher hydrogen-donating antioxidant activity.

| Compound | O-H Bond Dissociation Enthalpy (BDE) (kcal/mol) | Effect Relative to Phenol |

|---|---|---|

| Phenol | 86.7 mdpi.com | Reference |

| 4-Methoxyphenol (para) | 81.6 mdpi.com | BDE Lowered (Donating Resonance Effect) |

| 2-Methoxyphenol (ortho) | 84.9 mdpi.com | BDE Slightly Lowered (Competing Effects) |

| 2,6-Dimethoxyphenol | 76.1 acs.org | BDE Significantly Lowered |

Analysis of Positional Isomerism and Substituent Diversity on Chemical Behavior

Varying the positions of the existing substituents or introducing new functional groups are key strategies in SAR studies to optimize a molecule's properties. fiveable.mefiveable.me

Detailed Research Findings:

Positional Isomerism: The substitution pattern on the phenol ring is critical. In this compound, the substituents are arranged in a 1,3,5-pattern relative to each other.

Isomer 1 (e.g., 2-Benzyloxy-4-methoxyphenol): Moving the methoxy group to the para position relative to the hydroxyl group would introduce a strong electron-donating resonance effect, significantly lowering the O-H BDE and likely increasing its potential as a radical scavenger. mdpi.comresearchgate.net

Isomer 2 (e.g., 4-Benzyloxy-2-methoxyphenol): Placing the bulky benzyloxy group at the para position and the methoxy group at an ortho position would create a different steric and electronic environment. The ortho-methoxy group can form an intramolecular hydrogen bond with the phenolic hydroxyl, which affects acidity and reactivity. mdpi.com

Substituent Diversity: Replacing the benzyloxy and methoxy groups with other functionalities allows for a systematic exploration of chemical properties.

Electron-Withdrawing Groups (EWGs): Replacing the methoxy group with strong EWGs like nitro (-NO2) or cyano (-CN) groups would dramatically increase the acidity of the phenolic proton. researchgate.netspiroacademy.com This is because EWGs strongly stabilize the negative charge of the conjugate phenoxide base through inductive and/or resonance effects. researchgate.nettru.ca

Electron-Donating Groups (EDGs): Replacing the benzyloxy group with a smaller EDG, such as an ethyl or isopropyl group, would alter the molecule's lipophilicity and steric profile while having a modest electronic effect. Such changes are crucial for tuning properties like cell membrane permeability or solubility. researchgate.net

Halogens: Introducing halogen atoms (F, Cl, Br) would add both inductive electron-withdrawing character and lipophilicity, influencing the molecule's dipole moment and binding interactions. researchgate.net

Computational Approaches to SAR Elucidation (e.g., QSAR principles, molecular descriptor analysis)

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to build a mathematical model correlating the chemical structure of a series of compounds with a specific property or biological activity. nih.gov This approach is invaluable for predicting the properties of new analogues and rationalizing SAR data.

QSAR Principles:

The fundamental principle of QSAR is that the variation in the activity of a series of compounds is dependent on the variation in their molecular properties, which can be quantified by molecular descriptors. nih.govjksus.org A typical QSAR study involves:

Data Set Assembly: A "training set" of molecules with known activities (e.g., IC50 values, antioxidant capacity) is compiled. nih.gov

Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule in the training set using specialized software. nih.govresearchgate.net

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms (e.g., random forest, support vector machines), are used to build a mathematical equation linking the most relevant descriptors to the activity. nih.govjksus.org

Model Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation sets of compounds not used in model development. nih.govresearchgate.net

Molecular Descriptor Analysis:

For a series of this compound analogues, a QSAR model would rely on calculating various molecular descriptors to capture the structural changes. nih.gov These descriptors are numerical values derived from the chemical structure.

The table below outlines the main categories of descriptors frequently used in QSAR studies of phenolic compounds. nih.govnih.gov

| Descriptor Category | Description | Examples |

|---|---|---|

| Electronic | Describes the electronic properties of the molecule, crucial for reaction mechanisms and electrostatic interactions. nih.gov | Dipole moment, HOMO/LUMO energies, partial atomic charges, ionization potential. |

| Steric/Topological | Quantifies the size, shape, and branching of the molecule. nih.gov | Molecular weight, surface area, volume, connectivity indices (e.g., Kier & Hall indices). |

| Hydrophobic | Represents the lipophilicity of the molecule, important for membrane permeability and binding to hydrophobic pockets. nih.gov | LogP (octanol-water partition coefficient). |

| Constitutional | Relates to the basic composition of the molecule. nih.gov | Number of atoms, number of specific functional groups (e.g., hydrogen bond donors/acceptors), number of aromatic rings. |

By analyzing which descriptors are most important in the final QSAR model, researchers can gain quantitative insights into the SAR. For instance, if a model for antioxidant activity heavily relies on the HOMO (Highest Occupied Molecular Orbital) energy and O-H BDE, it would confirm that the ease of electron/hydrogen donation is the key determinant of activity for that series of analogues.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 3-(Benzyloxy)-5-methoxyphenol?

- Methodological Answer : The compound is typically synthesized via benzylation of 5-methoxyphenol. A standard approach involves:

- Protection : Use a benzyl halide (e.g., benzyl bromide) under basic conditions (e.g., K₂CO₃ in DMF or acetone) to protect the phenolic hydroxyl group .

- Workup : Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) yields the product.

- Validation : Confirmation via NMR (¹H/¹³C) and HRMS to ensure regioselectivity and purity .

Q. Which analytical techniques are critical for characterizing this compound?

- Key Methods :

- HRMS : High-resolution mass spectrometry for exact mass confirmation (e.g., calculated vs. observed m/z values within ±2 ppm) .

- NMR : ¹H NMR (δ ~5.0 ppm for benzyloxy protons; δ ~3.8 ppm for methoxy protons) and ¹³C NMR (δ ~70–75 ppm for benzyl CH₂) .

- Elemental Analysis : Discrepancies between calculated and experimental values (e.g., C: 73.20% vs. 73.00%) may indicate residual solvents, requiring additional drying steps .

Q. How should researchers handle and store this compound to ensure stability?

- Best Practices :

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation of the benzyloxy group .

- Handling : Use gloveboxes for moisture-sensitive reactions. Avoid prolonged exposure to light, as methoxy groups may degrade under UV .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

- Analytical Strategy :

- Cross-Validation : Compare HRMS, NMR, and X-ray crystallography data. For example, X-ray structures (e.g., C–C bond length: ~1.40 Å) confirm regiochemistry if NMR assignments are ambiguous .

- Dynamic Effects : Variable-temperature NMR can clarify rotational barriers in benzyloxy groups, which may cause splitting in spectra .

Q. What mechanistic insights explain the reactivity of the benzyloxy group in cross-coupling reactions?

- Experimental Design :

- Protection/Deprotection : Study the stability of the benzyloxy group under Pd-catalyzed conditions (e.g., Suzuki-Miyaura coupling). Use TLC monitoring to track deprotection .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electron density at the methoxy oxygen, influencing nucleophilic substitution rates .

Q. How do substituent effects on the benzene ring influence the compound’s physicochemical properties?

- Comparative Study :

- Structural Modifications : Synthesize analogs (e.g., 3-(4-Chlorobenzyloxy)-5-methoxyphenol) and compare logP (HPLC) and solubility (DMSO/water titration) .

- Thermal Analysis : DSC/TGA evaluates melting points and decomposition pathways, revealing steric effects from bulky substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.